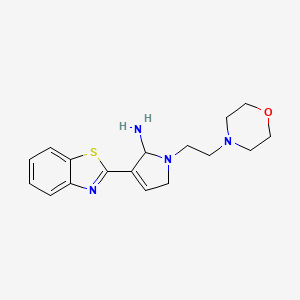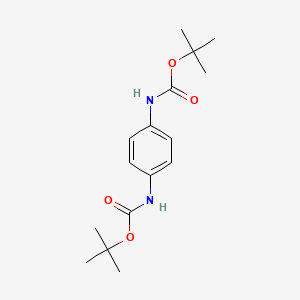
Tert-butyl 1,4-phenylenedicarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1,4-phenylenedicarbamate is an organic compound with the molecular formula C16H24N2O4. It is a derivative of phenylenediamine, where the amino groups are protected by tert-butyl carbamate groups. This compound is used in various chemical synthesis processes and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl 1,4-phenylenedicarbamate can be synthesized by reacting p-phenylenediamine with di-tert-butyl dicarbonate. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 1,4-phenylenedicarbamate undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl carbamate groups can be substituted with other functional groups under specific conditions.
Hydrolysis: The compound can be hydrolyzed to remove the tert-butyl carbamate groups, yielding the parent phenylenediamine.
Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the carbamate groups.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Substitution Reactions: Various substituted derivatives of phenylenedicarbamate.
Hydrolysis: p-Phenylenediamine.
Oxidation and Reduction: Oxidized or reduced forms of the aromatic ring.
Scientific Research Applications
Tert-butyl 1,4-phenylenedicarbamate is used in several scientific research applications:
Chemistry: It serves as a protecting group for amines in organic synthesis, allowing for selective reactions on other parts of the molecule.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is involved in the development of drugs and therapeutic agents.
Industry: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of tert-butyl 1,4-phenylenedicarbamate involves the protection of amino groups through the formation of carbamate bonds. This protection prevents unwanted reactions at the amino sites, allowing for selective chemical transformations. The compound can be deprotected under specific conditions to release the free amine groups, which can then participate in further reactions .
Comparison with Similar Compounds
Di-tert-butyl dicarbonate: Used as a reagent in the synthesis of tert-butyl 1,4-phenylenedicarbamate.
p-Phenylenediamine: The parent compound from which this compound is derived.
Tert-butyl methyl 1,4-phenylenedicarbamate: A similar compound with one tert-butyl group replaced by a methyl group.
Uniqueness: this compound is unique due to its dual protection of the amino groups, which provides enhanced stability and selectivity in chemical reactions. This makes it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
Molecular Formula |
C16H24N2O4 |
|---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
tert-butyl N-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate |
InChI |
InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-7-9-12(10-8-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) |
InChI Key |
PVLZKBLEVAUWTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


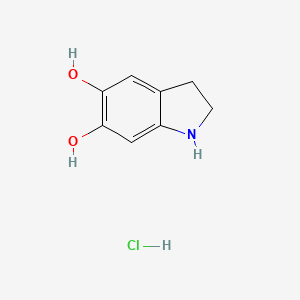
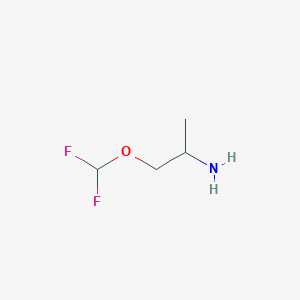
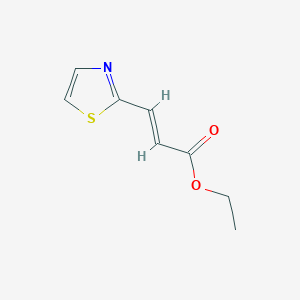
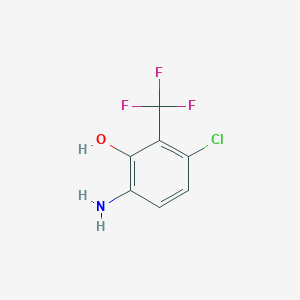
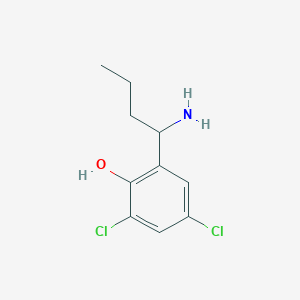
![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
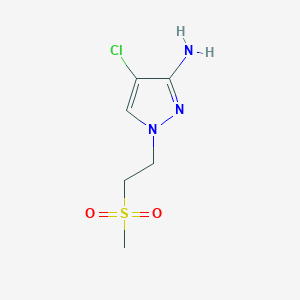
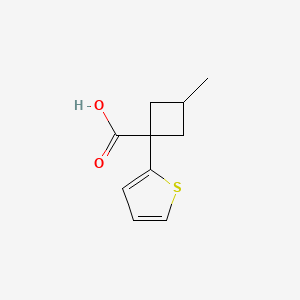
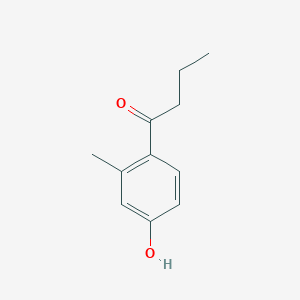
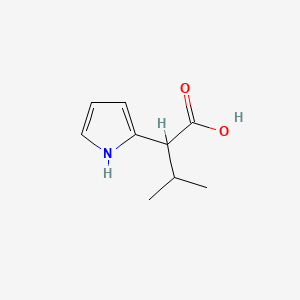

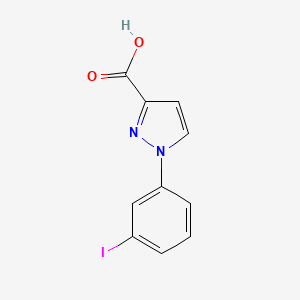
![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)
